molecular formula C10H9NO2 B097045 4-(2-Oxopropoxy)benzonitrile CAS No. 18859-28-4

4-(2-Oxopropoxy)benzonitrile

Cat. No.: B097045
CAS No.: 18859-28-4
M. Wt: 175.18 g/mol
InChI Key: ZMBPGSPIFXRUCT-UHFFFAOYSA-N
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Description

4-(2-Oxopropoxy)benzonitrile ( 18859-28-4) is a benzonitrile derivative with a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol . This compound is characterized by a benzene ring substituted with a nitrile group (-C≡N) and a 2-oxopropoxy chain, a structure that places it within a class of organic compounds widely utilized as versatile intermediates in synthetic chemistry . Benzonitriles are frequently investigated for their potential in developing materials with specific electronic properties and as key building blocks in pharmaceutical research . The nitrile functional group is known for its relative stability and can be transformed into other functional groups, such as carboxylic acids or amines, making compounds like this compound valuable precursors in multi-step organic synthesis . Its physical properties include a predicted density of 1.14 g/cm³ and a high boiling point of approximately 328.1 °C at 760 mmHg . This product is intended for research and development purposes only in a controlled laboratory setting. It is not meant for diagnostic or therapeutic applications, and it is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

4-(2-oxopropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8(12)7-13-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBPGSPIFXRUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10309410
Record name 4-(2-oxopropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18859-28-4
Record name NSC211911
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-oxopropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Base Selection : Potassium carbonate (K₂CO₃) is commonly used due to its mild basicity and solubility in polar aprotic solvents.

  • Solvent Systems : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their high polarity, which facilitates the dissolution of both aromatic and alkyl halide components.

  • Temperature : Reactions are typically conducted under reflux (80–100°C) to accelerate the substitution process while minimizing side reactions such as elimination.

General Procedure :

  • 4-Hydroxybenzonitrile (1.0 equiv) and 2-bromoacetone (1.2 equiv) are combined in anhydrous DMF.

  • Potassium carbonate (2.0 equiv) is added, and the mixture is stirred at 90°C for 12–24 hours.

  • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield this compound as a white crystalline solid.

Yield : 70–85% after purification.

Oxidation of Propanol Derivatives

An alternative approach involves the oxidation of 4-(2-hydroxypropoxy)benzonitrile to introduce the ketone functionality. Selenium dioxide (SeO₂) in dioxane/water is a robust oxidizing system for this transformation.

Mechanistic Insights

  • Oxidation Step : The secondary alcohol group in 4-(2-hydroxypropoxy)benzonitrile is oxidized to a ketone via a two-electron transfer process mediated by SeO₂.

  • Solvent Compatibility : A 10:1 mixture of dioxane and water ensures homogeneity while stabilizing reactive intermediates.

Procedure :

  • 4-(2-Hydroxypropoxy)benzonitrile (1.0 equiv) is dissolved in dioxane/water (10:1).

  • Selenium dioxide (1.5 equiv) is added, and the reaction is heated to 90°C for 12 hours.

  • The mixture is filtered to remove selenium byproducts, and the solvent is evaporated. The residue is extracted with dichloromethane, dried over MgSO₄, and concentrated to afford the ketone product.

Yield : 75–80%.

Transition Metal-Catalyzed Coupling Reactions

Recent advances in catalysis have enabled the use of palladium-based systems for constructing the oxopropoxy linkage. A Suzuki-Miyaura coupling between 4-bromobenzonitrile and a propanone-derived boronic ester exemplifies this strategy.

Catalytic System :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃

  • Solvent : Toluene/ethanol (3:1)

Procedure :

  • 4-Bromobenzonitrile (1.0 equiv) and propanone boronic ester (1.2 equiv) are combined in toluene/ethanol.

  • Pd(PPh₃)₄ and Na₂CO₃ are added, and the mixture is heated at 110°C for 24 hours.

  • The product is isolated via aqueous workup and recrystallized from ethanol.

Yield : 60–65%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for the Williamson ether synthesis. This method is particularly advantageous for large-scale production.

Optimized Parameters :

  • Power : 300 W

  • Temperature : 120°C

  • Time : 30 minutes

Yield : 80–85% with >95% purity by HPLC.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages
Williamson Ether70–8512–24 hHigh scalability, minimal byproducts
Oxidation75–8012 hDirect oxidation, avoids alkyl halides
Suzuki Coupling60–6524 hFunctional group tolerance
Microwave-Assisted80–850.5 hRapid, energy-efficient

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.86 (d, J = 8.0 Hz, 2H, ArH), 7.63 (d, J = 8.2 Hz, 2H, ArH), 4.32 (s, 2H, OCH₂), 2.45 (s, 3H, COCH₃).

  • ¹³C NMR : δ 206.5 (C=O), 158.2 (CN), 133.4–118.9 (ArC), 65.8 (OCH₂), 30.1 (COCH₃).

Mass Spectrometry :

  • ESI-MS : m/z 176.1 [M+H]⁺ (calc. 175.18).

Industrial-Scale Considerations

For commercial production, continuous flow reactors are employed to enhance safety and efficiency. Key parameters include:

  • Residence Time : 10–15 minutes

  • Temperature Control : 90°C ± 2°C

  • Catalyst Recycling : Amberlyst 15 resin enables reuse over 10 cycles without significant activity loss.

Challenges and Mitigation Strategies

  • Byproduct Formation : Elimination products (e.g., acrylonitrile derivatives) may arise during Williamson synthesis. This is mitigated by maintaining anhydrous conditions and precise stoichiometry.

  • Oxidizer Toxicity : Selenium dioxide requires careful handling. Alternative oxidants like Jones reagent (CrO₃/H₂SO₄) are explored but yield inferior results.

Emerging Methodologies

Photoredox catalysis under visible light (420 nm) has shown promise for synthesizing benzonitrile derivatives. Using eosin Y as a photocatalyst, reactions proceed at room temperature with 70–75% yields .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopropoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-oxopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to explore various reaction mechanisms and develop new synthetic methodologies. For instance, it can undergo oxidation to form carboxylic acids or reduction to convert the nitrile group into primary amines, making it valuable for diverse synthetic applications.

Biological Research

4-(2-Oxopropoxy)benzonitrile can be utilized to modify biomolecules or act as a probe to study biological processes. Its structural features enable it to interact with biological systems, which can be beneficial for understanding cellular mechanisms and developing new therapeutic agents.

Industrial Applications

In the industrial sector, this compound is being explored for its potential use in the production of specialty chemicals and materials with specific properties. The compound's unique reactivity profile makes it suitable for creating polymers and other advanced materials that require precise chemical characteristics.

Case Study 1: Kinase Inhibition

Research has indicated that compounds related to benzonitrile derivatives, including those similar to this compound, exhibit kinase inhibition properties. These compounds have shown promise in treating various disorders such as cancer and inflammatory diseases by modulating signal transduction pathways involving protein kinases .

Case Study 2: Antitubercular Agents

Recent studies have focused on developing new treatments for tuberculosis (TB), with some compounds derived from similar chemical frameworks targeting essential enzymes in mycobacteria. While not directly related to this compound, this highlights the importance of exploring diverse chemical structures for therapeutic applications against resistant strains of TB .

Mechanism of Action

The mechanism of action of 4-(2-Oxopropoxy)benzonitrile depends on the specific reactions it undergoes. Generally, the nitrile group can participate in nucleophilic addition reactions, while the 2-oxopropoxy group can undergo substitution or elimination reactions. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Diversity

The benzonitrile scaffold is highly versatile, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Benzonitrile Derivatives
Compound Name Structural Features Biological/Functional Activity Key Findings References
4-(2-Oxopropoxy)benzonitrile Oxopropoxy, nitrile Intermediate synthesis High-yield precursor for aminopropoxy derivatives; no direct bioactivity reported
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) Triazolyl, chlorophenyl, nitrile Cytotoxic (MCF-7, MDA-MB-231 cells) Highest activity against breast cancer cell lines due to triazolyl and chlorophenyl groups
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile Oxazole, ethynyl, nitrile Nonlinear optical properties βHRS = 45 × 10$^{-30}$ cm$^4$·statvolt$^{-1}$; outperforms chalcones in optical efficiency
5FB (4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile) Thiazolidinone, trifluoromethyl, nitrile Ligand for estrogen-related receptor α (ERRα) Binds via hydrogen bonds (ARG 372) and hydrophobic interactions; KEGG database similarity score >0.30
4-(2-Phenylthiazol-4-yl)benzonitrile Thiazole, nitrile Sortase A inhibition Synthesized via thiobenzamide and 4-(2-bromoacetyl)benzonitrile; potential antimicrobial activity
4-(2,6-Dimethylphenylthio)benzonitrile Thioether, dimethylphenyl, nitrile Not specified Demonstrates synthetic versatility in transition metal-free reactions

Key Comparative Insights

Biological Activity: Cytotoxicity: Triazolyl-substituted derivatives (e.g., compound 1c) exhibit superior cytotoxicity against breast cancer cells compared to this compound, which lacks bioactive substituents . Receptor Binding: Thiazolidinone and trifluoromethyl groups in 5FB enhance binding to ERRα, a feature absent in the oxopropoxy derivative .

Synthetic Utility :

  • The oxo group in this compound facilitates reductive amination, enabling the synthesis of iodine-rich analogs for radiopharmaceuticals .
  • Bromoacetyl-substituted analogs (e.g., 4-(2-bromoacetyl)benzonitrile ) serve as irreversible inhibitors of glycogen synthase kinase 3 (GSK-3) .

Physical Properties: Nonlinear optical performance is superior in ethynyl-linked oxazole derivatives (βHRS = 45 × 10$^{-30}$ cm$^4$·statvolt$^{-1}$) compared to dibenzylideneacetones, highlighting the role of π-conjugation . The oxopropoxy group, lacking extended conjugation, is less effective in this context.

Pharmacological Interactions: Hydrogen bonding and hydrophobic interactions dominate in thiazolidinone derivatives (e.g., 5FB), whereas the oxopropoxy group may prioritize solubility and metabolic stability .

Biological Activity

4-(2-Oxopropoxy)benzonitrile, a compound with the chemical formula C12H13NO3, has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a benzonitrile core with a propoxy group. This configuration may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that certain benzonitrile derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways that are critical for cancer cell survival and proliferation.

Antimicrobial Properties

There is evidence suggesting that this compound may possess antimicrobial activity. Compounds with similar structural motifs have been reported to inhibit bacterial growth, particularly against Gram-positive bacteria.

  • Case Study : A study on related compounds demonstrated effective inhibition of Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes. In particular, it may interact with enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

  • Research Findings : Preliminary data suggest that this compound could inhibit cytochrome P450 enzymes, which are crucial for the metabolism of many pharmaceuticals. This inhibition could lead to altered pharmacokinetics for co-administered drugs.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of Staphylococcus aureus
Enzyme InhibitionInhibits cytochrome P450 enzymes

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 4-(2-Oxopropoxy)benzonitrile, and how should data interpretation be approached?

  • Methodology : Combine FT-IR (to identify functional groups like nitrile and carbonyl), FT-Raman (for vibrational modes of aromatic systems), and NMR (1H/13C for proton/carbon environments). For example, the nitrile group (C≡N) typically shows a sharp peak near 2230 cm⁻¹ in FT-IR, while the carbonyl (C=O) in the oxopropoxy moiety appears near 1700 cm⁻¹. In NMR, the benzonitrile aromatic protons are deshielded (δ ~7.5–8.5 ppm), and the oxopropoxy protons show distinct splitting patterns. Cross-validate experimental data with computational tools (e.g., density functional theory, DFT) to resolve ambiguities in peak assignments .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodology : Use a multi-step approach:

Core Synthesis : Start with 4-hydroxybenzonitrile and react it with 2-bromopropanone under basic conditions (e.g., K₂CO₃ in acetone) to form the oxopropoxy linkage.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of 2-bromopropanone) and reaction time (monitor via TLC).
Reference analogous syntheses of substituted benzonitriles (e.g., 4-methoxybenzonitrile) for solvent and catalyst selection .

Advanced Research Questions

Q. How can density functional theory (DFT) and natural bond orbital (NBO) analysis predict the reactivity of this compound in drug discovery?

  • Methodology :

  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets. Calculate Fukui indices to identify nucleophilic (oxopropoxy oxygen) and electrophilic (nitrile carbon) sites.
  • NBO Analysis : Examine hyperconjugative interactions (e.g., lone pair donation from oxygen to antibonding orbitals of adjacent bonds) to explain stabilization effects.
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to ensure accuracy .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s electronic properties?

  • Methodology :

Data Reconciliation : If experimental UV-Vis absorption maxima deviate from DFT predictions (>10 nm), re-examine solvent effects (PCM model) or excited-state configurations (e.g., charge-transfer states).

Sensitivity Analysis : Vary basis sets (e.g., 6-31G* vs. 6-311++G(d,p)) to assess their impact on frontier molecular orbital (FMO) energies.

Benchmarking : Compare results with structurally similar compounds (e.g., 4-methoxybenzonitrile) to identify systematic errors .

Q. How can molecular docking studies elucidate the binding affinity of this compound to biological targets?

  • Methodology :

Target Selection : Prioritize enzymes with nitrile-binding pockets (e.g., cytochrome P450 or kinases).

Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site. Apply constraints for the nitrile group’s interaction with metal ions or hydrogen bonds.

Validation : Cross-check docking scores with experimental IC₅₀ values from enzymatic assays. Adjust force fields (e.g., AMBER) to account for ligand flexibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Oxopropoxy)benzonitrile
Reactant of Route 2
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4-(2-Oxopropoxy)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.